Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate
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Overview
Description
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate: is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a sulfamoyl group attached to the indene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate typically involves the reaction of 4-(diethylsulfamoyl)benzaldehyde with methyl indene-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are used under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or alkyl groups on the indene ring.
Scientific Research Applications
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- Methyl 4-(diethylsulfamoyl)benzoate
- Methyl 4-(dimethylsulfamoyl)-1H-indene-1-carboxylate
- Ethyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate
Comparison:
- Methyl 4-(diethylsulfamoyl)benzoate: Lacks the indene ring, resulting in different reactivity and applications.
- Methyl 4-(dimethylsulfamoyl)-1H-indene-1-carboxylate: Similar structure but with a dimethylsulfamoyl group, leading to variations in chemical properties.
- Ethyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate: The ethyl ester variant, which may exhibit different solubility and reactivity compared to the methyl ester.
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate stands out due to its unique combination of the indene ring and the diethylsulfamoyl group, making it a valuable compound in various research fields.
Properties
CAS No. |
113289-75-1 |
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Molecular Formula |
C15H19NO4S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-4-16(5-2)21(18,19)14-8-6-7-11-12(14)9-10-13(11)15(17)20-3/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
IMEKIKMYKIXYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC2C(=O)OC |
Origin of Product |
United States |
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